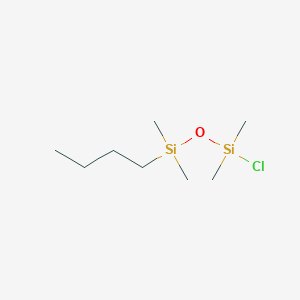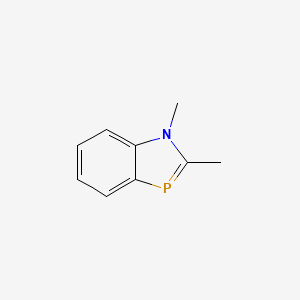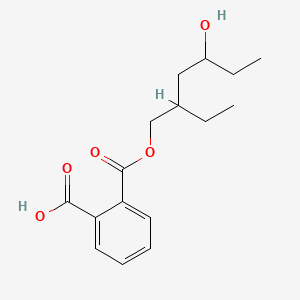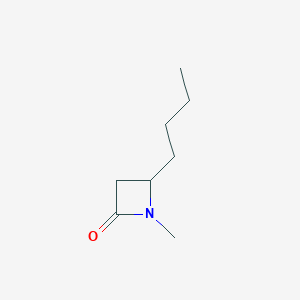![molecular formula C30H53N B14422610 (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine] CAS No. 82168-28-3](/img/no-structure.png)
(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-pyrrolidine] is a complex organic molecule with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro connection between two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-pyrrolidine] involves multiple steps, including the formation of the spiro connection and the introduction of various functional groups. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the addition of the pyrrolidine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The optimization of reaction conditions, including temperature, pressure, and the concentration of reagents, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
The compound (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-pyrrolidine] undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various halogenating agents. The reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of ketones or alcohols, while reduction may produce alkanes or alkenes
Aplicaciones Científicas De Investigación
The compound (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-pyrrolidine] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-pyrrolidine] involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-pyrrolidine] include other spiro compounds and molecules with similar structural features, such as:
- Spiro[cyclopentane-1,2’-pyrrolidine]
- Spiro[cyclohexane-1,2’-pyrrolidine]
- Spiro[cyclopentane-1,2’-piperidine]
Uniqueness
The uniqueness of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-pyrrolidine] lies in its specific structural arrangement and the presence of multiple functional groups that confer distinct chemical and biological properties
Propiedades
| 82168-28-3 | |
Fórmula molecular |
C30H53N |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-pyrrolidine] |
InChI |
InChI=1S/C30H53N/c1-21(2)8-6-9-22(3)25-12-13-26-24-11-10-23-20-30(15-7-19-31-30)18-17-28(23,4)27(24)14-16-29(25,26)5/h21-27,31H,6-20H2,1-5H3/t22-,23?,24+,25-,26+,27+,28+,29-,30?/m1/s1 |
Clave InChI |
STVRQJPGADDTFT-CTWRHMCDSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC5(C4)CCCN5)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)CCCN5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)







